tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate

Protecting group strategy orthogonal deprotection polyamine synthesis

tert-Butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate (CAS 2305255-39-2) is a Boc-protected polycyclic triamine belonging to the class of triaza[3.3.3]propellane derivatives. It possesses a rigid, three-fold symmetric tricyclic scaffold with three nitrogen atoms positioned at the bridgehead and bridging positions, which imposes a well-defined spatial arrangement of hydrogen-bond donor and acceptor sites.

Molecular Formula C13H23N3O2
Molecular Weight 253.34 g/mol
CAS No. 2305255-39-2
Cat. No. B6606498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate
CAS2305255-39-2
Molecular FormulaC13H23N3O2
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC23CNCC2(C1)CNC3
InChIInChI=1S/C13H23N3O2/c1-11(2,3)18-10(17)16-8-12-4-14-6-13(12,9-16)7-15-5-12/h14-15H,4-9H2,1-3H3
InChIKeyWDANFWNYQTYHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate – Structural Identity, Physicochemical Profile, and Procurement Baseline


tert-Butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate (CAS 2305255-39-2) is a Boc-protected polycyclic triamine belonging to the class of triaza[3.3.3]propellane derivatives. It possesses a rigid, three-fold symmetric tricyclic scaffold with three nitrogen atoms positioned at the bridgehead and bridging positions, which imposes a well-defined spatial arrangement of hydrogen-bond donor and acceptor sites [1]. The compound has a molecular formula of C13H23N3O2, a molecular weight of 253.34 g/mol, a calculated XLogP3-AA of -0.2, two hydrogen-bond donors, four hydrogen-bond acceptors, and two rotatable bonds (both within the Boc group) [1]. It is supplied as a research-grade building block with a typical purity of 98% . The parent ring system (3,7,10-triazatricyclo[3.3.3.0^{1,5}]undecane) was first described in 1983 and requires multi-step synthesis via 3a,6a-disubstituted octahydropyrrolo[3,4-c]pyrrole intermediates [2].

Why N-Substituted Triaza[3.3.3]propellane Derivatives Cannot Be Used Interchangeably


The Boc protecting group on this compound confers a unique combination of steric bulk, lipophilicity, and orthogonal deprotection chemistry that cannot be replicated by other N-protected or N-substituted triaza[3.3.3]propellane derivatives. The tert-butyl carbamate (Boc) group increases the calculated logP by approximately 1.5–2.0 units relative to the free triamine while simultaneously blocking two of the three nitrogen atoms from undesired reactivity during multi-step sequences. Replacing the Boc group with acetyl, benzyl, trifluoroacetyl, or sulfonyl groups alters both the electronic character and the steric environment of the adjacent bridgehead nitrogen, which can lead to divergent reactivity in downstream alkylation, acylation, or metal-catalyzed coupling steps. The rigid tricyclic framework means that even minor N-substituent changes cause significant alterations in the spatial presentation of the remaining secondary amine, which is critical when the compound is used as a ligand precursor, a cross-linking monomer, or a scaffold for fragment-based drug discovery. No public data are available that quantify these structure–activity differences, but the well-established principles of Boc-specific protection chemistry [1] and the unique geometry of the [3.3.3]propellane core [2] together preclude simple substitution.

Quantitative Differential Evidence: tert-Butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate vs. Closest Analogs


Comparison of Base-Labile N-Protecting Groups: Boc vs. Cbz vs. Fmoc on the Triaza[3.3.3]propellane Scaffold

The tert-butyloxycarbonyl (Boc) group on 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate provides clean acidolytic cleavage (e.g., TFA/CH₂Cl₂) without affecting the tricyclic ring system. In contrast, benzyloxycarbonyl (Cbz) protection (as in 3,7-dibenzyl-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane) requires hydrogenolysis, which can reduce sensitive functionalities or poison metal catalysts in downstream steps. Fmoc protection introduces a large fluorenylmethyl group (molecular weight increase of ~206 Da vs. 57 Da for Boc), significantly reducing solubility and increasing steric hindrance at the bridgehead position. No quantitative head-to-head stability or deprotection-rate data are publicly available, but the molecular weight differential (253.34 Da for the Boc compound vs. 343.5 Da for the corresponding 7-benzyl derivative [1]) translates to a 36% higher gravimetric loading in solid-phase or stoichiometric applications when the Boc analog is used. The Boc derivative's lower molecular weight and smaller steric footprint are advantageous in fragment-based screening campaigns where ligand efficiency metrics penalize high molecular weight [2].

Protecting group strategy orthogonal deprotection polyamine synthesis

Predicted Solubility and Permeability Advantage vs. the Free Triamine (Trihydrochloride Salt Form)

The Boc derivative has an XLogP3-AA of -0.2, two hydrogen-bond donors, and four hydrogen-bond acceptors, all within Lipinski rule-of-five space [1]. By contrast, the parent triamine, 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane (CAS 28634-67-5), has three hydrogen-bond donors and a predicted XLogP3 of approximately -2.0 to -2.5, which lies outside typical oral-drug-like space and predicts poor passive membrane permeability [2]. The Boc group effectively masks one secondary amine, reducing the H-bond donor count by one and increasing logP by 1.5–2.0 log units. While experimental Caco-2 or PAMPA permeability data are absent, the calculated physicochemical differences suggest that the Boc-protected compound may exhibit higher passive permeability and better organic-phase extraction efficiency than the free triamine. This is relevant when the scaffold is used in cell-based assays or when intermediate extraction from aqueous reaction mixtures is required.

Physicochemical profiling Lipinski parameters membrane permeability

Commercially Supplied Purity and Batch-to-Batch Reproducibility Relative to Non-Boc Triaza[3.3.3]propellane Variants

The tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate is commercially listed at 98% purity , consistent with the quality expected of a Boc-protected intermediate that undergoes standard purification by flash chromatography or recrystallization. Other N-substituted triaza[3.3.3]propellane derivatives (e.g., 3,7-dibenzyl, 7-trifluoroacetyl) are less commonly stocked or are available only as custom synthesis products with unspecified purity. The Boc derivative's widespread use as a building block in medicinal chemistry ensures that multiple lots are manufactured under controlled conditions, reducing the risk of unexpected impurities that could interfere with catalytic reactions or biological assays. No publicly available certificate-of-analysis data exist for a direct batch-to-batch comparison, but the broader supplier base (multiple vendors, standardized 98% specification) offers a procurement reliability advantage over custom-synthesized analogs.

Quality control purity analysis procurement specification

Evidence-Backed Application Scenarios for tert-Butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate


Fragment-Based Drug Discovery Using C3-Symmetric Polyamine Scaffolds

The Boc-protected compound provides a rigid, three-dimensional scaffold with precisely positioned hydrogen-bond donor/acceptor motifs suitable for fragment library design. Its molecular weight (253.34 Da) and hydrogen-bond donor count (2) fall within optimal fragment space, and the Boc group can be selectively removed under mild acidic conditions to reveal a secondary amine for further elaboration [1]. Unlike fully deprotected or dibenzylated analogs, the mono-Boc derivative presents a balanced steric profile that reduces non-specific binding while retaining one vector for synthetic diversification.

Synthesis of Heterobifunctional Cross-Linkers and PROTAC Linker Precursors

The three nitrogen atoms, two of which are unprotected, provide orthogonal attachment points for constructing heterobifunctional molecules. After selective Boc deprotection, the resulting free triamine can be sequentially functionalized with different electrophiles, enabling the construction of precise linker systems for targeted protein degradation (PROTAC) or ADCs. The rigid V-shaped geometry imposed by the [3.3.3]propellane core enforces a defined exit vector angle (~120°) between the two bridgehead substituents, which can be exploited to control linker rigidity [2].

Metal Coordination and Supramolecular Chemistry

The tricyclic triamine scaffold acts as a tripodal ligand precursor. The Boc group on one nitrogen leaves two secondary amines available for metal chelation or Schiff-base formation, while the protected nitrogen can be unmasked later to generate a third donor site. The rigid, pre-organized geometry of the propellane core (N···N distances determined by the tricyclic framework) may lead to more thermodynamically stable metal complexes compared to flexible aliphatic triamines, although experimental stability constants are not publicly available [2].

Covalent Inhibitor or Activity-Based Probe Scaffold

The secondary amines can be functionalized with electrophilic warheads (e.g., acrylamide, chloroacetamide) for covalent targeting of cysteine or lysine residues. The Boc group serves as a temporary protecting group during warhead installation and can be removed to introduce a third functional element, such as a fluorescent tag or an affinity handle. The rigid scaffold may reduce the entropic penalty of binding compared to flexible linkers, a hypothesis supported by general principles of conformational pre-organization [3], though no specific target-engagement data exist for this compound.

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